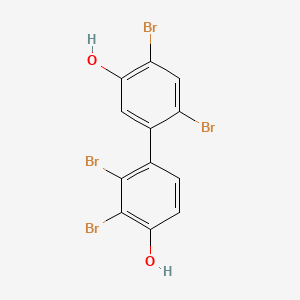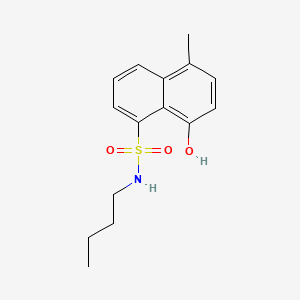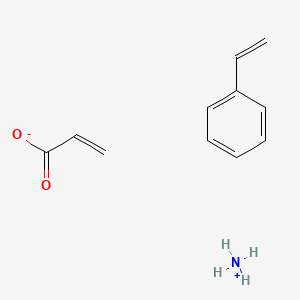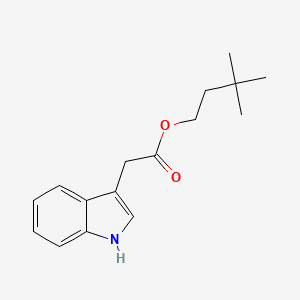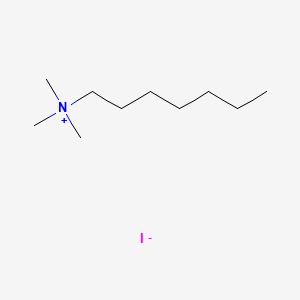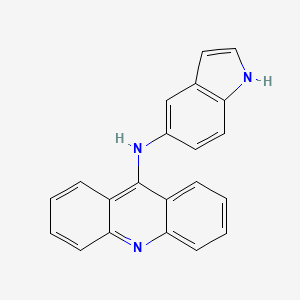
9-(5-Indolyl)aminoacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(5-Indolyl)aminoacridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The structure of this compound consists of an acridine core with an indole moiety attached via an amino linkage. This unique structure contributes to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Indolyl)aminoacridine typically involves the reaction of 9-chloroacridine with 5-aminoindole in the presence of a suitable solvent such as dry pyridine . The reaction conditions often require heating to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{9-chloroacridine} + \text{5-aminoindole} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
9-(5-Indolyl)aminoacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine core or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
9-(5-Indolyl)aminoacridine has several scientific research applications, including:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Medicine: Explored for its therapeutic potential in treating gliomas and other cancers.
Industry: Utilized in the development of new materials with unique optical properties.
Mecanismo De Acción
The mechanism of action of 9-(5-Indolyl)aminoacridine involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This intercalation inhibits the catalytic cycle of topoisomerase II, leading to apoptosis and cell death in cancer cells . Additionally, the compound targets multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine: Shares the acridine core but lacks the indole moiety.
Quinacrine: An antimalarial drug with a similar acridine structure.
Amsacrine: An anticancer agent with an acridine core and a methanesulfonamide group.
Uniqueness
9-(5-Indolyl)aminoacridine is unique due to the presence of the indole moiety, which enhances its biological activity and specificity. The combination of the acridine core and the indole group allows for better DNA intercalation and interaction with molecular targets, making it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C21H15N3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(1H-indol-5-yl)acridin-9-amine |
InChI |
InChI=1S/C21H15N3/c1-3-7-19-16(5-1)21(17-6-2-4-8-20(17)24-19)23-15-9-10-18-14(13-15)11-12-22-18/h1-13,22H,(H,23,24) |
Clave InChI |
OXSGSVSDXJFMCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


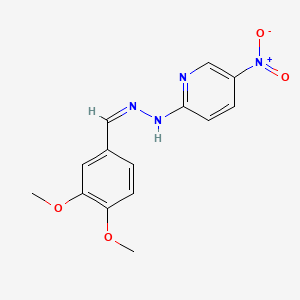
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
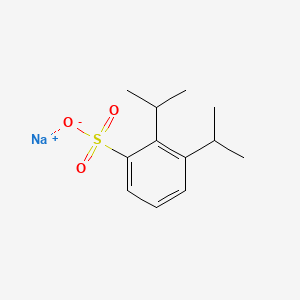
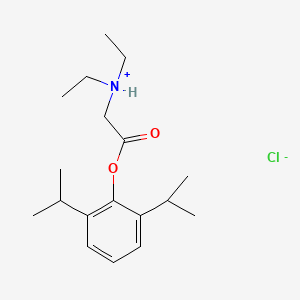
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
